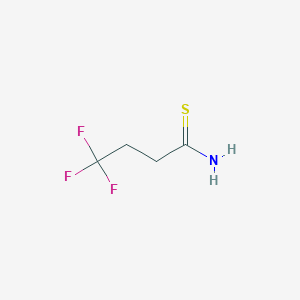

4,4,4-Trifluorobutanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NS/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVASTDIGBZAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4,4,4 Trifluorobutanethioamide Reaction Pathways

Elucidation of Reaction Mechanisms in Thioamide Formation from Precursors

The synthesis of thioamides, such as 4,4,4-Trifluorobutanethioamide, often involves the conversion of a corresponding oxygen analogue or other sulfur-containing precursors. The elucidation of these reaction mechanisms is fundamental to optimizing reaction conditions and improving yields.

Aminolysis Reaction Mechanisms of Fluorinated Dithioesters

A common and efficient route to synthesize thioamides is through the aminolysis of dithioesters. nih.gov Fluorinated dithioesters, in particular, have demonstrated high reactivity, facilitating the synthesis of various fluorinated thioamides under mild conditions. nih.gov

The proposed mechanism for the aminolysis of a fluorinated dithioester begins with a reversible nucleophilic addition of a primary amine to the dithioester. This initial step forms a zwitterionic intermediate. The stability and subsequent transformation of this intermediate are influenced by the nature of the substituents on the dithioester. The presence of electron-withdrawing groups, such as a trifluoromethyl group, on the dithioester enhances its reactivity. nih.gov This increased reactivity allows for the use of a stoichiometric amount of the amine to achieve high yields in a short reaction time at room temperature. nih.gov For instance, the reaction of a fluorinated dithioester with 9-amino-9-deoxy-cinchonidine to form the corresponding thioamide proceeds to 90% yield in approximately 2 hours, whereas the non-fluorinated analogue requires 48 hours to achieve a 70% yield with two equivalents of the dithioester. nih.gov

Table 1: Comparison of Reaction Conditions for Thioamide Formation

| Dithioester | Amine | Reaction Time | Yield |

|---|---|---|---|

| Methylated Dithioester | 9-amino-9-deoxy-cinchonidine | 48 h | 70% |

Role of Acid-Base Catalysis in Thioamide Synthesis

Acid-base catalysis plays a pivotal role in a vast array of chemical transformations, including the synthesis of thioamides. numberanalytics.comvedantu.com The catalyst, by donating or accepting a proton, can lower the activation energy of the reaction, thereby increasing the reaction rate. numberanalytics.comvedantu.com

In the context of thioamide synthesis, the reaction can be influenced by both the concentration and strength of the acid or base catalyst. numberanalytics.com The mechanism of acid-base catalysis involves the interaction of the catalyst with the reactants to form an intermediate, which then proceeds to the product, regenerating the catalyst at the end of the reaction. numberanalytics.comscribd.com The choice of solvent can also significantly impact the catalytic activity by influencing the acidity or basicity of the catalyst and the substrates. numberanalytics.com

There are two main types of acid-base catalysis: specific and general. In specific catalysis, the reaction rate is dependent on the concentration of the protonated or deprotonated solvent molecules. scribd.com In general catalysis, any acid or base present in the reaction mixture can participate in the rate-determining step, and thus the rate is influenced by the concentration of all acidic or basic species. scribd.com The specific mechanism at play depends on the particular reactants and reaction conditions.

Mechanistic Aspects of Desulfurization-Fluorination Reactions of Thioamides

Desulfurization-fluorination reactions are important transformations that can introduce fluorine atoms into a molecule while removing a sulfur atom. An oxidative desulfurization-fluorination protocol has been utilized for the synthesis of fluorinated nitrogen-containing building blocks from thioethers. rsc.org A plausible mechanism for such reactions involves a sulfur-assisted deoxygenation-difluorination of an imino oxygen and a haloform-like carbon-carbon bond fission as key steps. rsc.org While this has been applied to thioethers, the extension of this methodology to thioamides like 4,4,4-Trifluorobutanethioamide presents an area for further investigation. The strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl group in 4,4,4-Trifluorobutanethioamide would likely influence the reactivity and mechanistic pathway of such a transformation.

Understanding [3+2]-Cycloaddition Reactions Involving Fluorinated Thioamides

[3+2]-Cycloaddition reactions are powerful tools for the construction of five-membered rings, which are common structural motifs in many natural products and pharmaceuticals. uchicago.edunih.gov These reactions typically involve a 1,3-dipole reacting with a dipolarophile. uchicago.edu While the direct participation of thioamides as the 2π component in [3+2] cycloadditions is less common, the chemistry of fluorinated thioamides suggests potential for unique reactivity.

The mechanism of a [3+2] cycloaddition can be either concerted or stepwise. nih.gov In a stepwise mechanism, the reaction initiates with the formation of a zwitterionic intermediate, which then cyclizes to form the five-membered ring. nih.gov The regioselectivity and stereoselectivity of the reaction are determined by the electronic and steric properties of the reactants. uchicago.edu Theoretical studies on the [3+2] annulation of aromatic aldimines with styrene (B11656) catalyzed by rare-earth metals have shown that the reaction proceeds through the generation of an active species, olefin insertion, cyclization, and protonation steps. riken.jp Noncovalent interactions, such as C-H···π and metal···π interactions, play a crucial role in stabilizing the key transition states and intermediates. riken.jp Investigating the behavior of 4,4,4-Trifluorobutanethioamide in such reactions could lead to novel synthetic routes for fluorinated heterocyclic compounds.

Theoretical and Computational Studies of Reaction Mechanisms and Transition States

Theoretical and computational methods have become indispensable tools for elucidating complex reaction mechanisms and understanding the factors that control reactivity and selectivity. mdpi.comelsevier.com These studies can provide detailed information about the energetics of reaction pathways, the structures of transition states, and the nature of intermediates that may be difficult to observe experimentally. smu.edu

Density Functional Theory (DFT) for Reaction Energetics and Selectivity

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It allows for the calculation of various molecular properties, including geometries, energies, and reaction mechanisms. nih.gov The core principle of DFT is that the energy of a system can be determined as a functional of the electron density. wikipedia.orgnih.gov

In the context of reaction mechanisms, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the minimum energy pathways and the transition states that connect reactants, intermediates, and products. smu.edu The energy of a system in DFT is calculated as a sum of several components, including kinetic energy, nuclear-electron attraction, electron-electron Coulomb repulsion, and exchange-correlation energy. uni-muenchen.de Different functionals, which are approximations for the exchange-correlation term, are available, ranging from local density approximations (LDA) to generalized gradient approximations (GGA) and hybrid functionals. nih.govuni-muenchen.de

The choice of functional and basis set is crucial for obtaining accurate results. uni-muenchen.de For example, GGA functionals are often efficient for geometry optimizations, while hybrid functionals may provide more accurate energies. nih.gov By comparing the calculated energies of different possible pathways, DFT can predict the selectivity of a reaction. For instance, in a study of a one-pot synthesis of pyrrolidinedione derivatives, DFT calculations were used to determine the energy barriers for each stage of the reaction, including Michael addition, oxygen atom migration, and cyclization. rsc.org This level of detail provides valuable insights that can guide the experimental design and optimization of synthetic procedures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,4,4-Trifluorobutanethioamide |

| 9-amino-9-deoxy-cinchonidine |

Ab Initio Calculations for Detailed Transition State Characterization

The elucidation of reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, with ab initio calculations serving as a powerful tool for characterizing the transition states of chemical reactions. d-nb.info These first-principles calculations, which are not reliant on empirical parameters, provide detailed insights into the geometric and energetic properties of transition state structures. d-nb.infowayne.edu For reactions involving 4,4,4-Trifluorobutanethioamide, ab initio methods are instrumental in mapping out the potential energy surface, identifying stationary points (reactants, products, intermediates, and transition states), and determining activation barriers. d-nb.infomdpi.com

The process typically begins with geometry optimization of the proposed transition state structure using a selected level of theory and basis set. wayne.edu Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wayne.edu The energy of this transition state, relative to the reactants, provides the theoretical activation energy for the reaction.

While specific ab initio studies on the reaction pathways of 4,4,4-Trifluorobutanethioamide are not extensively documented in the public domain, the principles can be illustrated through a hypothetical reaction, such as its hydrolysis. The data in the table below represents a theoretical ab initio calculation for a proposed transition state in a generic reaction involving a thioamide, illustrating the type of information that can be obtained.

Table 1: Hypothetical Ab Initio Calculation Data for a Thioamide Reaction Transition State This table is for illustrative purposes and does not represent published data for 4,4,4-Trifluorobutanethioamide.

| Parameter | Value | Description |

|---|---|---|

| Level of Theory | MP2/6-311+G(d,p) | Møller-Plesset perturbation theory of the second order with a Pople-style basis set. |

| Solvation Model | PCM (Water) | Polarizable Continuum Model to simulate solvent effects. |

| Calculated Activation Energy (ΔG‡) | 22.5 kcal/mol | The Gibbs free energy of activation for the reaction. |

| Imaginary Frequency | -185 cm⁻¹ | Confirms the structure as a first-order saddle point (transition state). |

| Key Bond Distance (C-S) | 2.15 Å | Elongated carbon-sulfur bond in the transition state. |

| Key Bond Distance (C-O) | 1.85 Å | Forming carbon-oxygen bond in the transition state. |

Such calculations can be extended to explore the effects of substituents, catalysts, and solvent on the transition state geometry and energetics, thereby providing a comprehensive understanding of the reaction mechanism.

Stereoselectivity Control and Origins in Thioamide-Catalyzed Reactions

The trifluoromethyl group in 4,4,4-Trifluorobutanethioamide could play a significant role in influencing the stereochemical outcome of a reaction. Its strong electron-withdrawing nature and steric bulk can create a highly differentiated environment around a catalytic center. In a hypothetical enantioselective reaction catalyzed by a chiral derivative of 4,4,4-Trifluorobutanethioamide, the non-covalent interactions between the catalyst and the substrates in the transition state would determine the facial selectivity of the reaction.

Computational studies, particularly Density Functional Theory (DFT) calculations, are often employed to model the transition states leading to different stereoisomers. ru.nl By comparing the energies of these diastereomeric transition states, the preferred reaction pathway and the resulting major stereoisomer can be predicted. The energy difference between these transition states directly correlates with the enantiomeric or diastereomeric excess observed experimentally.

The following table illustrates hypothetical data from a computational study on a thioamide-catalyzed aldol (B89426) reaction, demonstrating how the origins of stereoselectivity are investigated.

Table 2: Hypothetical DFT Calculation Data for Stereoselectivity in a Thioamide-Catalyzed Aldol Reaction This table is for illustrative purposes and does not represent published data for a 4,4,4-Trifluorobutanethioamide-catalyzed reaction.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Key Non-Covalent Interaction |

|---|---|---|---|

| TS-Re (leading to R-product) | 0.0 | R-enantiomer | Hydrogen bond between thioamide N-H and substrate carbonyl (2.0 Å) |

| TS-Si (leading to S-product) | 2.1 | - | Steric repulsion between trifluoromethyl group and substrate substituent |

In this illustrative example, the transition state leading to the R-enantiomer is lower in energy due to a favorable hydrogen bonding interaction and the avoidance of steric clashes. This energy difference of 2.1 kcal/mol would result in a high enantiomeric excess of the R-product. Such analyses provide a deep understanding of how the catalyst structure, including the presence of a trifluoromethylated thioamide moiety, dictates the stereochemical outcome of a reaction.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,4,4 Trifluorobutanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for detailing the carbon-hydrogen framework and the environment of specific nuclei within a molecule. rsc.orgdrugbank.comceitec.cznmrdb.org For 4,4,4-Trifluorobutanethioamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.

High-Resolution 1H, 13C, and 19F NMR for Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the molecule. The methylene (B1212753) group adjacent to the trifluoromethyl group (C3-H₂) would appear as a quartet due to coupling with the three fluorine atoms. The methylene group adjacent to the thioamide group (C2-H₂) would likely be a triplet, coupling with the neighboring C3 protons. The amide protons (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. libretexts.orgpressbooks.pub

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom. pressbooks.pub The carbon of the thioamide group (C=S) is expected to be significantly downfield. The trifluoromethylated carbon (C4) will show a characteristic quartet due to one-bond coupling with the three fluorine atoms. The two methylene carbons (C2 and C3) will also exhibit distinct signals, with C3 showing coupling to the fluorine atoms. researchgate.net

¹⁹F NMR Spectroscopy: Given the presence of the CF₃ group, ¹⁹F NMR is a crucial technique. numberanalytics.comnih.gov It is expected to show a single signal, a triplet, due to coupling with the adjacent C3 protons. The chemical shift will be characteristic of a CF₃ group attached to an aliphatic chain. sepscience.comox.ac.uknanalysis.comresearchgate.net

Predicted NMR Data for 4,4,4-Trifluorobutanethioamide:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | |||

| -CH₂-C(S)NH₂ | 2.5 - 3.0 | Triplet (t) | JH-H ≈ 7 |

| -CH₂-CF₃ | 2.8 - 3.3 | Quartet of Triplets (qt) | JH-F ≈ 10-15, JH-H ≈ 7 |

| -NH₂ | 7.5 - 9.0 | Broad Singlet (br s) | - |

| ¹³C | |||

| -C(S)NH₂ | 195 - 205 | Singlet | - |

| -CH₂-C(S)NH₂ | 30 - 40 | Singlet | - |

| -CH₂-CF₃ | 35 - 45 | Quartet (q) | ¹JC-F ≈ 30-40 |

| -CF₃ | 120 - 130 | Quartet (q) | ¹JC-F ≈ 270-280 |

| ¹⁹F | |||

| -CF₃ | -60 to -70 | Triplet (t) | ³JF-H ≈ 10-15 |

Disclaimer: The data presented in this table is predicted based on theoretical principles and data from analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Studies

2D NMR experiments are instrumental in confirming the connectivity of atoms within the molecule. kuleuven.be

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals of the C2-H₂ and C3-H₂ protons would confirm their adjacent positions in the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks between the C2 signal and the C2-H₂ protons, and between the C3 signal and the C3-H₂ protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. Key expected correlations for 4,4,4-Trifluorobutanethioamide would include:

The C2-H₂ protons to the C=S carbon (C1) and the C3 carbon.

The C3-H₂ protons to the C2 carbon and the C4 (CF₃) carbon.

These 2D NMR experiments would collectively allow for the unambiguous assignment of all proton and carbon signals and confirm the molecular structure of 4,4,4-Trifluorobutanethioamide.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. neu.edu.trepfl.ch For 4,4,4-Trifluorobutanethioamide (C₄H₆F₃NS), the theoretical exact mass can be calculated.

Predicted HRMS Data:

| Ion Formula | Calculated m/z |

| [C₄H₆F₃NS + H]⁺ | 158.0246 |

| [C₄H₆F₃NS + Na]⁺ | 180.0066 |

Disclaimer: The data presented in this table is predicted based on theoretical calculations. Actual experimental values may vary slightly.

The fragmentation pattern in the mass spectrum provides valuable structural information. uni-saarland.delibretexts.org For 4,4,4-Trifluorobutanethioamide, key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the thioamide group.

Loss of small molecules: Elimination of H₂S or NH₃.

Cleavage of the C-CF₃ bond.

Analysis of these fragment ions would further corroborate the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Structure Insights

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups. libretexts.orgpg.edu.pl

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups in 4,4,4-Trifluorobutanethioamide. pressbooks.pubmasterorganicchemistry.commsu.edu Key predicted absorptions include:

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary thioamide.

C-H stretching: Absorptions just below 3000 cm⁻¹ for the methylene groups.

C=S stretching: A strong band in the region of 1200-1400 cm⁻¹.

C-F stretching: Strong, characteristic absorptions in the region of 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aps.orgspectroscopyonline.comrsc.orgresearchgate.netresearchgate.net The C=S and C-F bonds are expected to give rise to strong Raman signals. The symmetric vibrations, in particular, are often more intense in Raman spectra.

Predicted Vibrational Frequencies (cm⁻¹):

| Functional Group | Predicted IR Absorption | Predicted Raman Shift |

| N-H stretch (asymmetric) | ~3400 (medium) | Weak |

| N-H stretch (symmetric) | ~3300 (medium) | Weak |

| C-H stretch | 2850-2960 (medium) | Strong |

| C=S stretch | 1200-1400 (strong) | Strong |

| C-F stretch | 1000-1200 (very strong) | Medium |

| N-H bend | 1600-1650 (medium) | Weak |

Disclaimer: The data presented in this table is predicted based on theoretical principles. Actual experimental values may vary.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing of 4,4,4-Trifluorobutanethioamide Derivatives

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While there is no reported crystal structure for 4,4,4-Trifluorobutanethioamide itself, analysis of its derivatives could provide valuable insights.

For a crystalline derivative of 4,4,4-Trifluorobutanethioamide, X-ray diffraction analysis would reveal:

Precise bond lengths and angles: Confirming the geometry of the thioamide and trifluoromethyl groups.

Conformation of the molecule: Determining the torsion angles along the carbon backbone.

Intermolecular interactions: Identifying hydrogen bonding networks involving the thioamide N-H and C=S groups, as well as potential halogen bonding involving the fluorine atoms.

Studies on related compounds, such as trifluoromethyl-substituted thioureas, have shown that the trifluoromethyl group can influence crystal packing through weak interactions. researchgate.net Similarly, the thioamide functional group is known to participate in strong hydrogen bonding, which would likely dictate the crystal packing of 4,4,4-Trifluorobutanethioamide derivatives. nih.gov

Computational and Theoretical Investigations on 4,4,4 Trifluorobutanethioamide

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods like ab initio calculations and Density Functional Theory (DFT) are powerful tools for probing the electronic landscape of molecules like 4,4,4-Trifluorobutanethioamide.

Ab Initio and Density Functional Theory (DFT) for Ground State Properties

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the electronic structure of molecules. unimelb.edu.au DFT, in particular, has become a popular and versatile method for its balance of computational cost and accuracy in predicting the ground state properties of many-body systems. unimelb.edu.au For a molecule like 4,4,4-Trifluorobutanethioamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict key structural parameters. researchgate.netresearchgate.netsciensage.info

The ground state geometry of 4,4,4-Trifluorobutanethioamide is characterized by the planarity of the thioamide group (C-C(S)-N). The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the bond lengths and angles within the molecule. For instance, the C-C bond adjacent to the CF3 group will be polarized, which in turn affects the electronic environment of the thioamide functionality.

| Bond | Predicted Bond Length (Å) |

|---|---|

| C=S | 1.685 |

| C-N | 1.358 |

| C-Cα | 1.520 |

| Cα-Cβ | 1.535 |

| Cβ-CF3 | 1.509 |

| C-F | 1.345 (average) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. acs.org

In 4,4,4-Trifluorobutanethioamide, the HOMO is expected to be primarily localized on the thioamide group, specifically with significant contributions from the sulfur and nitrogen lone pairs and the π-system of the C=S bond. The LUMO, on the other hand, is likely to be a π* orbital of the C=S bond, with some contribution from the σ* orbitals of the C-F bonds due to the electron-withdrawing nature of the trifluoromethyl group. The presence of the CF3 group is anticipated to lower the energy of both the HOMO and LUMO compared to non-fluorinated butanethioamide, and to potentially increase the HOMO-LUMO gap, thereby enhancing the molecule's stability.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 6.65 |

Conformational Analysis and Energy Landscapes

The presence of single bonds in 4,4,4-Trifluorobutanethioamide allows for rotational freedom, leading to different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is particularly important as the conformation of a molecule can significantly impact its biological activity and reactivity.

For 4,4,4-Trifluorobutanethioamide, the key dihedral angles to consider are around the C-Cα and Cα-Cβ bonds. The rotation around the C-Cα bond will influence the interaction between the trifluoromethyl group and the thioamide functionality. It is expected that steric hindrance will play a major role in determining the preferred conformation, with conformers that minimize the repulsion between the bulky trifluoromethyl group and the thioamide group being more stable. Computational studies can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step, thus identifying the low-energy conformers and the transition states connecting them.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For 4,4,4-Trifluorobutanethioamide, key spectroscopic features that can be computationally predicted include its vibrational (IR and Raman) and electronic (UV-Vis) spectra.

The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic displacements. These calculated frequencies can be correlated with experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. For thioamides, the C=S stretching frequency is a characteristic vibration, typically appearing in the range of 1100-1140 cm⁻¹. nih.gov The presence of the trifluoromethyl group will also give rise to characteristic C-F stretching vibrations.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. rsc.org The thioamide chromophore typically exhibits a π→π* transition in the UV region. nih.gov The calculations can provide information on the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum.

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | C=S Stretch (νC=S) | ~1130 cm-1 |

| IR Spectroscopy | C-F Stretch (νC-F) | ~1150-1350 cm-1 (multiple bands) |

| UV-Vis Spectroscopy | π→π* Transition (λmax) | ~260 nm |

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can be invaluable in predicting the reactivity of a molecule, including the regioselectivity and stereoselectivity of its reactions. For 4,4,4-Trifluorobutanethioamide, the thioamide group is the primary site of reactivity. Thioamides are known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov

The analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, suggesting likely sites for electrophilic and nucleophilic attack, respectively. For 4,4,4-Trifluorobutanethioamide, the sulfur atom is expected to be the most nucleophilic site, while the carbon atom of the C=S bond will be electrophilic.

Furthermore, computational modeling of reaction pathways can elucidate the mechanisms of potential reactions. For example, in a reaction with a dienophile, the thioamide C=S bond can potentially act as a dienophile in a Diels-Alder reaction. Theoretical calculations can be used to determine the activation energies for different possible reaction pathways, thereby predicting the most likely product and its stereochemistry. The strong electron-withdrawing effect of the trifluoromethyl group can be expected to enhance the electrophilicity of the thioamide carbon, potentially influencing the regioselectivity of addition reactions.

Applications of 4,4,4 Trifluorobutanethioamide in Advanced Organic Synthesis

Strategic Building Block for Diverse Heterocyclic Compoundsresearchgate.netnih.gov

The thioamide group is a versatile functional group that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. chemrxiv.orgnih.gov The presence of the trifluoromethyl group in 4,4,4-Trifluorobutanethioamide introduces fluorine into the target heterocycles, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Efficient Synthesis of Thiazoles and Thiazolinesresearchgate.net

Thiazoles and their partially saturated analogs, thiazolines, are prominent structural motifs in numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring, involves the condensation of a thioamide with an α-halocarbonyl compound. encyclopedia.pub In this context, 4,4,4-Trifluorobutanethioamide serves as an excellent precursor for the synthesis of 2-(2,2,2-trifluoroethyl)thiazole derivatives.

The reaction of 4,4,4-Trifluorobutanethioamide with various α-bromoketones leads to the formation of the corresponding 2,4-disubstituted thiazoles. The use of microwave irradiation has been shown to accelerate this reaction, often leading to high yields in a short amount of time. figshare.com This method provides a straightforward entry to a library of trifluoromethylated thiazoles, which are of significant interest in drug discovery.

Similarly, thiazolines can be synthesized through the condensation of thioamides with α-haloamines or their equivalents. The reactivity of 4,4,4-Trifluorobutanethioamide makes it a suitable partner in these reactions, affording trifluoromethyl-substituted thiazolines. These compounds are not only valuable in their own right but also serve as intermediates for further chemical transformations.

Regioselective Formation of Highly Fluorinated 1,3,4-Thiadiazole (B1197879) Derivativesnih.gov

The 1,3,4-thiadiazole ring is another heterocyclic system with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.govmdpi.com The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of thioamides with acyl hydrazides followed by cyclization.

4,4,4-Trifluorobutanethioamide can be utilized as a key building block for the regioselective synthesis of highly fluorinated 1,3,4-thiadiazole derivatives. For instance, its reaction with a suitable hydrazine (B178648) derivative can lead to a thiosemicarbazide intermediate, which can then be cyclized in the presence of a dehydrating agent to form the 1,3,4-thiadiazole ring. The regioselectivity of the cyclization is often controlled by the reaction conditions and the nature of the substituents.

A general synthetic route involves the initial formation of a hydrazide from 4,4,4-Trifluorobutanethioamide, which is then reacted with an appropriate electrophile to induce cyclization. This strategy allows for the introduction of various substituents onto the thiadiazole ring, providing access to a diverse range of fluorinated compounds for biological screening.

Development of Thioamide-Based Organocatalystsresearchgate.netnih.govmdpi.com

The field of asymmetric organocatalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. youtube.com Thioamides have gained attention as functional groups in the design of novel organocatalysts due to their unique electronic and steric properties. nih.gov

Catalytic Activity in Asymmetric Transformationsresearchgate.netmdpi.com

Organocatalysts incorporating the 4,4,4-Trifluorobutanethioamide moiety have shown promise in various asymmetric transformations. The thioamide group can act as a hydrogen bond donor, activating the substrate and controlling the stereochemical outcome of the reaction. The trifluoromethyl group can influence the catalyst's solubility, electronic properties, and conformational preferences, thereby fine-tuning its catalytic activity.

For example, cinchona alkaloid-derived thioamides have been successfully employed as catalysts in asymmetric Michael additions and aldol (B89426) reactions. The incorporation of the trifluoroethyl group from 4,4,4-Trifluorobutanethioamide can enhance the catalyst's performance by increasing its acidity and modifying its steric profile.

Role of Thioamide Functionality in Enhancing Stereoselectivityresearchgate.net

The enhanced stereoselectivity observed with thioamide-based organocatalysts can be attributed to several factors. The sulfur atom of the thioamide is larger and more polarizable than the oxygen atom of the corresponding amide, leading to different hydrogen bonding interactions with the substrate. chemrxiv.org This can result in a more rigid and well-defined transition state, leading to higher enantiomeric excesses.

Furthermore, the C=S bond is longer than the C=O bond, which alters the geometry of the catalyst and its interaction with the substrate. The presence of the electron-withdrawing trifluoromethyl group in catalysts derived from 4,4,4-Trifluorobutanethioamide can further amplify these effects by increasing the hydrogen bond donating capacity of the N-H group.

Precursor for Advanced Fluorinated Amine Derivativesnih.govresearchgate.net

Fluorinated amines are a class of compounds with significant applications in medicinal and agricultural chemistry. The introduction of fluorine can dramatically alter the basicity and lipophilicity of the amine, leading to improved biological properties. 4,4,4-Trifluorobutanethioamide serves as a valuable precursor for the synthesis of such advanced fluorinated amine derivatives.

One common transformation is the reduction of the thioamide functionality to an amine. This can be achieved using various reducing agents, such as lithium aluminum hydride or by catalytic hydrogenation. This reaction provides a direct route to 2,2,2-trifluoroethylamine (B1214592) derivatives, which can be further functionalized.

Another important application is the use of thioamides in desulfurative fluorination reactions to access trifluoromethylamines. nih.gov While this transformation is more commonly applied to other thioamides, the principle can be extended to derivatives of 4,4,4-Trifluorobutanethioamide, providing a pathway to compounds containing the valuable N-CF3 motif.

Synthesis of α,α-Difluoromethylene Amines via Desulfurization-Fluorination

A significant application of thioamides, including 4,4,4-Trifluorobutanethioamide, is in the synthesis of α,α-difluoromethylene amines. A mild and rapid method has been developed that utilizes silver fluoride (B91410) (AgF) to mediate the desulfurization-difluorination of thioamides. researchgate.netresearcher.lifenih.gov This process efficiently converts the thioamide group into a difluoromethylene amine moiety. researchgate.netresearcher.lifenih.gov The reaction demonstrates a notable tolerance for a variety of functional groups, particularly within N-sulfonylthioamides, which expands the accessibility of difluoromethylene sulfonamides. researcher.lifenih.gov This methodology provides a direct and practical route to these valuable fluorinated compounds, which are of interest in pharmaceutical chemistry. researcher.lifenih.gov

The conversion of thiocarbamoyl fluorides, which can be generated from amines, into trifluoromethylamines through a desulfurinative fluorination process using excess silver(I) fluoride has also been demonstrated. nih.gov This highlights the broader utility of the desulfurization-fluorination strategy.

Routes to Perfluoroalkyl Amines

The synthetic utility of 4,4,4-Trifluorobutanethioamide and related compounds extends to the preparation of perfluoroalkyl amines. researchgate.netresearcher.lifenih.gov A method based on the reaction of secondary amines with sodium trifluoromethanesulfinate (CF3SO2Na) or other perfluoroalkanesulfinates (RfSO2Na) has been developed. rsc.orgrsc.orgresearchgate.net This one-pot synthesis is characterized by its good functional group tolerance, mild reaction conditions, and the use of readily available and easy-to-handle reagents. rsc.orgresearchgate.net Mechanistic studies suggest that the in situ formation of thiocarbonyl fluoride is a key intermediate in this transformation. rsc.orgresearchgate.net

This approach complements existing strategies for synthesizing trifluoromethyl and other perfluoroalkyl amines, providing a valuable tool for medicinal chemistry and materials science. rsc.orgrsc.orgresearchgate.net

Integration into Polymer Chemistry and Functional Materials Science

The thioamide group's ability to participate in polymerization reactions and coordinate with metal ions makes 4,4,4-Trifluorobutanethioamide a candidate for the development of advanced functional materials.

Synthesis of Novel Functional Polythioamides

Polythioamides are a class of sulfur-containing polymers that exhibit intriguing properties such as excellent thermal stability, good solubility, and high refractive indices. rsc.org While traditional synthesis methods often rely on elemental sulfur, which can limit the scope of applicable monomers, new approaches are expanding the field. bohrium.comnih.gov

A versatile method for synthesizing polythioamides involves the use of thiocarbonyl fluoride as a connective hub in reactions with diboronic acids and secondary diamines. bohrium.comnih.govresearchgate.netresearchgate.net This sulfur-fluoride exchange (SuFEx) inspired polymerization allows for the creation of well-defined polymer structures, including those with previously inaccessible unsaturated functional groups. bohrium.comnih.govresearchgate.netresearchgate.net Another economical approach involves the multicomponent polymerization of elemental sulfur, aromatic diamines, and aromatic dialdehydes, assisted by potassium hydroxide, to produce high molecular weight aromatic polythioamides. rsc.org

These advancements in polythioamide synthesis open the door to a wider range of functional polymers with tailored properties.

Applications in Selective Metal Ion Coordination and Recovery

The presence of both nitrogen and sulfur atoms in the thioamide linkage of polythioamides provides strong coordination sites for metal ions. researchgate.netresearchgate.net This property makes them highly effective for the selective binding and recovery of metal ions. bohrium.comnih.govresearchgate.netresearchgate.net For instance, these polymers have demonstrated the ability to efficiently and selectively bind to precious metals, suggesting their potential application in recovering metals from electronic waste. researchgate.netresearchgate.net

The development of ion-imprinted polymers, which are designed to have high selectivity for specific metal ions, is another area where the coordination properties of such functional groups are crucial. mdpi.com These materials offer a promising avenue for the efficient treatment of wastewater containing heavy metal ions and the recovery of valuable metal resources. mdpi.com The ability to create polymers with specific metal ion affinities is a key area of research in environmental remediation and resource management. rsc.orgmdpi.comnih.govresearchgate.net

Design and Development of Novel Fluorine-Containing Reagents

The chemistry of 4,4,4-Trifluorobutanethioamide is intrinsically linked to the broader field of developing new and more effective fluorinating agents. nih.govacsgcipr.org The synthesis of fluorinated compounds often relies on reagents that can safely and efficiently introduce fluorine atoms into organic molecules. nih.gov

Historically, the development of fluorinating agents has moved from highly reactive and hazardous substances like fluorine gas to more stable and manageable reagents. nih.gov N-F reagents, for example, have proven to be useful due to their ease of handling. nih.gov

A significant advancement in this area is the development of deoxofluorinating agents with high thermal stability and resistance to hydrolysis, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. nih.gov This type of reagent offers a safer and more versatile tool for converting carbonyls and other functional groups into their fluorinated counterparts. nih.gov The ongoing search for novel fluorinating agents is crucial for expanding the toolbox of synthetic chemists and enabling the creation of new fluorinated molecules with unique properties. harvard.edu

Future Research Directions and Emerging Opportunities for 4,4,4 Trifluorobutanethioamide Chemistry

Exploration of Unconventional Synthetic Pathways for Fluorinated Thioamides

The development of novel and efficient methods for the synthesis of fluorinated thioamides, including 4,4,4-Trifluorobutanethioamide, is a primary area for future research. While classical methods for thioamide synthesis exist, unconventional approaches are sought to improve yield, selectivity, and environmental footprint.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate a wide range of chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The application of microwave irradiation to the synthesis of fluorinated thioamides from corresponding amides or nitriles could offer a rapid and efficient entry to these valuable compounds.

Another area of exploration is the development of one-pot synthetic procedures . A one-pot approach to fluorinated hydroxamic acids, amides, and thioamides has been reported, proceeding through the N-perfluoroalkylation of nitrosoarenes followed by a controllable oxy/thiodefluorination. youtube.com Adapting such methodologies to generate 4,4,4-Trifluorobutanethioamide and its analogues from readily available starting materials would represent a significant advancement.

Furthermore, metal-free synthetic routes are gaining increasing attention due to their reduced cost and toxicity. Research into metal-free catalytic systems for the synthesis of fluorinated thioamides is a key future direction. For instance, the development of organocatalytic methods for the thionation of trifluoromethylated amides would be a highly desirable and sustainable alternative to traditional metal-based reagents.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions. researchgate.net | Optimization of microwave parameters for the synthesis of 4,4,4-Trifluorobutanethioamide. |

| One-Pot Procedures | Increased efficiency, reduced waste, simplified purification. | Development of novel one-pot sequences for the construction of the 4,4,4-trifluorobutanethioamide scaffold. |

| Metal-Free Catalysis | Lower cost, reduced toxicity, environmentally benign. | Design of new organocatalysts for the thionation of trifluoromethylated amides. |

Advanced Mechanistic Insights through Integrated Experimental and Computational Methodologies

A deeper understanding of the reaction mechanisms involving 4,4,4-Trifluorobutanethioamide is crucial for the rational design of new reactions and catalysts. The integration of experimental and computational techniques will be instrumental in achieving this goal.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating reaction pathways, transition state geometries, and the electronic factors governing reactivity. rsc.orgnih.gov Future studies should employ DFT to investigate the mechanisms of key transformations of 4,4,4-Trifluorobutanethioamide, such as its cycloaddition reactions or its behavior under various catalytic conditions. For example, computational studies could predict the feasibility of different reaction pathways for the formation of amides and thioamides in various environments. rsc.org

In-situ spectroscopic techniques , such as ReactIR and NMR spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics. Combining these experimental techniques with computational modeling will provide a comprehensive picture of the reaction landscape.

A theoretical analysis of intramolecular [4+3] cycloadditions has demonstrated the power of computational chemistry to predict reaction outcomes and elucidate complex mechanisms. researchgate.net Similar integrated approaches can be applied to understand the diastereoselectivity and regioselectivity of reactions involving 4,4,4-Trifluorobutanethioamide.

Expansion of Catalytic Applications to New Reaction Classes

The unique electronic properties of the trifluoromethyl group in 4,4,4-Trifluorobutanethioamide can be harnessed to develop novel catalytic applications. While the direct use of this compound as a catalyst is yet to be extensively explored, its role as a ligand or precursor in catalytic systems holds significant promise.

A key area of opportunity lies in cycloaddition reactions . The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the thioamide moiety, making it a potentially valuable component in [4+2] and other cycloaddition reactions for the synthesis of complex heterocyclic structures. libretexts.orgmdpi.com For instance, a related compound, 4,4,4-trifluoro-2-nitrobut-2-ene, has been shown to participate in [4+2] cycloaddition reactions. libretexts.org

Furthermore, research into the catalytic [4+1]-annulation of thioamides with carbenoid precursors has demonstrated a general approach to highly substituted dihydrothiophenes. researchgate.net Exploring the reactivity of 4,4,4-Trifluorobutanethioamide in such catalytic cycles could lead to the synthesis of novel fluorinated sulfur heterocycles with potential applications in medicinal chemistry and materials science.

The development of photoredox catalysis offers another exciting frontier. Metal-free photoredox catalysis has been successfully employed for the S-trifluoromethylation of thiols, highlighting a sustainable approach to forming C-S bonds with trifluoromethyl groups. Investigating the potential of 4,4,4-Trifluorobutanethioamide to participate in or mediate photocatalytic transformations could unlock new synthetic methodologies.

Development of Derivatization Strategies for Targeted Functional Materials

The thioamide functionality of 4,4,4-Trifluorobutanethioamide serves as a versatile handle for a wide range of derivatization reactions, enabling the synthesis of targeted functional materials.

One promising direction is the synthesis of fluorinated heterocycles . Thioamides are well-established precursors for the synthesis of various heterocyclic systems, including thiazoles, thiadiazoles, and pyrimidines. The presence of the trifluoromethyl group in the starting material would directly lead to the formation of fluorinated heterocycles, which are of great interest in medicinal chemistry due to their enhanced metabolic stability and binding affinities.

The development of novel polymers is another area of interest. The thioamide group can potentially be incorporated into polymer backbones or used as a pendant group to modify the properties of existing polymers. The introduction of the trifluoromethyl group could enhance thermal stability, chemical resistance, and other desirable properties of the resulting materials. The applications of organofluorine compounds in materials science are vast, ranging from fluoropolymers to materials for solar cells and fuel cells.

Furthermore, derivatization of the thioamide can lead to the formation of other functional groups. For example, hydrolysis of the thioamide can yield the corresponding carboxylic acid, while reduction can afford the amine. These transformations open up access to a wide array of other trifluoromethylated building blocks.

| Derivative Class | Potential Applications | Synthetic Strategy |

| Fluorinated Heterocycles | Medicinal chemistry, agrochemicals | Cyclocondensation reactions with various electrophiles. |

| Fluorinated Polymers | High-performance materials, coatings | Polymerization of monomers derived from 4,4,4-Trifluorobutanethioamide. |

| Functionalized Building Blocks | Organic synthesis | Hydrolysis, reduction, or other transformations of the thioamide group. |

Contribution to Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly guiding chemical research and development. The chemistry of 4,4,4-Trifluorobutanethioamide has the potential to contribute to more sustainable chemical practices.

The development of catalytic and atom-economical reactions that utilize 4,4,4-Trifluorobutanethioamide as a starting material is a key objective. By designing reactions that proceed with high efficiency and minimize waste, the environmental impact of chemical synthesis can be significantly reduced.

The exploration of bio-based synthetic routes to 4,4,4-Trifluorobutanethioamide or its precursors could offer a renewable alternative to petroleum-based feedstocks. While challenging, the integration of biocatalysis and fermentation processes in the production of fluorinated compounds is a long-term goal for sustainable chemistry. The synthesis of important platform chemicals like 1,4-butanediol (B3395766) and tetrahydrofuran (B95107) from bio-based resources demonstrates the feasibility of such approaches for other chemical building blocks. rsc.org

Furthermore, the use of environmentally benign solvents and reaction conditions in the synthesis and transformations of 4,4,4-Trifluorobutanethioamide is crucial. The adoption of greener solvents, such as water or supercritical fluids, and the development of solvent-free reaction conditions will be important areas of future research. researchgate.net The long-term sustainability of organofluorine chemistry is a critical consideration, given the finite nature of fluorspar, the primary source of fluorine. Therefore, developing more efficient and recyclable fluorinating agents and processes is of paramount importance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.